molecular formula C8H6ClFN2 B2480757 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine CAS No. 2551120-32-0

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B2480757
CAS No.: 2551120-32-0
M. Wt: 184.6
InChI Key: ZFCANFFVOGOJLL-UHFFFAOYSA-N
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Description

Structural Classification Within Heterocyclic Chemistry

The classification of this compound within the broader context of heterocyclic chemistry reveals its position as a member of the fused nitrogen heterocycle family. Heterocyclic compounds are fundamentally defined as cyclic organic compounds containing at least one heteroatom, with nitrogen, oxygen, and sulfur being the most prevalent. Within this classification system, the compound belongs specifically to the aromatic heterocyclic category due to the presence of nitrogen atoms in its ring structure and the resulting electronic delocalization.

The pyrazolo[1,5-a]pyridine framework represents one of five possible congeners formed by the fusion of pyrazole and pyridine rings, specifically the [1,5-a] regioisomer. This structural arrangement distinguishes it from other pyrazolopyridine isomers, including the [3,4-b], [3,4-c], [4,3-c], and [4,3-b] variants. The [1,5-a] fusion pattern creates a unique electronic environment that influences both the compound's chemical reactivity and its potential for biological activity. The bicyclic system exhibits planarity and rigidity, characteristics that are particularly valuable in drug design as they can enhance binding affinity and selectivity for biological targets.

The classification extends further when considering the substituent pattern, where the chloromethyl group at position 2 and the fluorine atom at position 4 create additional subcategories within halogenated pyrazolo[1,5-a]pyridines. This substitution pattern influences the compound's lipophilicity, metabolic stability, and potential for hydrogen bonding interactions. The systematic classification of such compounds has become increasingly important as researchers seek to understand structure-activity relationships within this chemical space.

Structural Feature Classification Category Significance
Bicyclic nitrogen heterocycle Aromatic heterocyclic compound Provides stability and planarity
Pyrazolo[1,5-a]pyridine core Fused pyrazole-pyridine system Enables diverse biological activities
Chloromethyl substituent Halogenated alkyl group Increases reactivity and synthetic versatility
Fluorine substituent Halogenated aromatic system Enhances metabolic stability and binding affinity

Historical Context of Pyrazolo[1,5-a]pyridine Derivatives

The historical development of pyrazolo[1,5-a]pyridine derivatives reflects the evolution of heterocyclic chemistry from fundamental academic curiosity to practical pharmaceutical application. The initial investigations into these compounds emerged from systematic studies of fused nitrogen heterocycles, where researchers recognized the potential for creating novel molecular scaffolds with enhanced biological properties. Early synthetic methodologies focused on establishing reliable routes for constructing the bicyclic framework, leading to the development of condensation reactions between aminopyrazoles and various electrophilic partners.

The progression of research in this field has been marked by significant advances in synthetic methodology and biological evaluation. Comprehensive reviews of pyrazolo[1,5-a]pyridine derivatives have documented the evolution from basic structural studies to sophisticated pharmacological investigations. The development of efficient synthetic routes has enabled researchers to explore diverse substitution patterns and evaluate their impact on biological activity. These investigations have revealed the versatility of the pyrazolo[1,5-a]pyridine scaffold for addressing various therapeutic targets.

The historical trajectory of these compounds has been significantly influenced by advances in computational chemistry and structure-based drug design. The availability of crystallographic data and molecular modeling techniques has enabled researchers to understand the binding modes and selectivity profiles of pyrazolo[1,5-a]pyridine derivatives. This understanding has facilitated the rational design of compounds with improved potency and selectivity, exemplified by the development of kinase inhibitors and other therapeutic agents.

Contemporary research continues to build upon this historical foundation, with current investigations focusing on novel synthetic approaches and expanded biological applications. The field has evolved from basic synthetic chemistry to encompass areas such as material science, where the photophysical properties of pyrazolo[1,5-a]pyridine derivatives have attracted significant attention. This multidisciplinary approach reflects the maturation of the field and its continued relevance to modern pharmaceutical research.

Significance of Halogen-Substituted Analogues in Medicinal Chemistry

The incorporation of halogen substituents, particularly chlorine and fluorine, into pyrazolo[1,5-a]pyridine derivatives has emerged as a critical strategy for optimizing pharmaceutical properties. Halogen substitution can dramatically alter the physical and chemical characteristics of nitrogen heterocycles, including changes to molecular stability, conformational behavior, hydrogen bonding ability, and basicity. These modifications are particularly relevant in medicinal chemistry, where subtle structural changes can result in significant improvements in therapeutic efficacy and selectivity.

Fluorine substitution represents one of the most valuable modifications in contemporary drug design, offering unique advantages that stem from its small size and high electronegativity. The incorporation of fluorine atoms can enhance metabolic stability by creating carbon-fluorine bonds that are resistant to enzymatic cleavage. Additionally, fluorine substitution can modulate lipophilicity and membrane permeability, often leading to improved oral bioavailability. In the context of pyrazolo[1,5-a]pyridine derivatives, fluorine substitution has been shown to enhance binding affinity for various biological targets while maintaining favorable pharmacokinetic properties.

The chloromethyl substituent provides complementary benefits by introducing a reactive center that can participate in further chemical modifications. This functional group enables the synthesis of diverse derivatives through nucleophilic substitution reactions, allowing for the exploration of structure-activity relationships. The reactivity of the chloromethyl group also facilitates the attachment of various pharmacophoric elements, enabling the optimization of compounds for specific therapeutic applications.

Research into halogen-substituted pyrazolo[1,5-a]pyridine derivatives has demonstrated their potential across multiple therapeutic areas. Studies have shown that compounds containing both chlorine and fluorine substituents exhibit enhanced potency against various kinase targets. The strategic placement of these halogens can optimize interactions with binding sites while maintaining selectivity over related enzymes. Furthermore, the combination of different halogen substituents allows for fine-tuning of pharmacological properties, enabling the development of compounds with improved therapeutic windows.

Halogen Substituent Primary Benefits Medicinal Chemistry Applications
Fluorine Enhanced metabolic stability, improved lipophilicity Kinase inhibitors, anti-cancer agents
Chlorine Increased binding affinity, synthetic versatility Anti-inflammatory compounds, CNS drugs
Combined halogenation Optimized pharmacokinetic properties Multi-target therapeutics, precision medicine

Properties

IUPAC Name

2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c9-5-6-4-8-7(10)2-1-3-12(8)11-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCANFFVOGOJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)CCl)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the pyrazole ring can be formed via cyclization reactions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using chloromethylation reactions. This often involves the use of reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and functional groups.

    Cyclization Reactions: The pyrazolo[1,5-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines can be used in the presence of solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups such as azides, thiocyanates, amines, alcohols, and ketones.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its chloromethyl group allows for further modifications, making it a versatile building block for drug development.

Key Applications:

  • Synthesis of Bioactive Compounds : The chloromethyl group can be replaced or modified to create derivatives with enhanced biological activity. For instance, derivatives have been synthesized to target specific receptors or enzymes involved in disease processes.
  • Targeting Kinases : Compounds derived from pyrazolo[1,5-a]pyridine have shown inhibitory activity against various kinases, such as aurora kinases, which are implicated in cancer cell proliferation. This suggests potential applications in cancer therapy.

Research has indicated that 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine and its derivatives exhibit significant biological activities.

Anticancer Activity:

  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can induce cytotoxic effects on various cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell growth.
CompoundCell LineIC50 (μM)Reference
Derivative AMDA-MB-231 (breast cancer)27.6
Derivative BHeLa (cervical cancer)15.3

Antimicrobial Properties:

  • Broad-Spectrum Activity : Pyrazolo derivatives have been evaluated for their antimicrobial efficacy against both gram-positive and gram-negative bacteria, as well as fungi. This broad-spectrum activity indicates potential for use in treating infections.

Pharmacological Studies

Pharmacological evaluations have revealed that compounds related to this compound can affect various biological pathways.

Phosphodiesterase Inhibition:

  • Certain derivatives have shown selective inhibition of phosphodiesterase enzymes, which play a role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
CompoundPDE Inhibition (%)Reference
Derivative C85% at 10 μM
Derivative D70% at 10 μM

Case Studies

Several case studies illustrate the effectiveness of derivatives of this compound in various applications.

Aurora Kinase Inhibition:

  • A study demonstrated that specific derivatives effectively inhibited aurora kinases, leading to reduced proliferation of cancer cells.

Antimicrobial Efficacy:

  • Another case study highlighted the antimicrobial properties of a derivative against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and electronic properties of 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine with similar compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications
This compound C₈H₆ClFN₂ 2-(ClCH₂), 4-F 184.6 (calc.) High reactivity (ClCH₂), EWG (F) enhances stability Pharmaceuticals, agrochemicals
7-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine C₁₂H₇ClF₂N₂ 7-Cl, 2-(4-F-C₆H₄) 252.65 (calc.) Extended conjugation (aryl group), UV absorption at ~360 nm Optical materials, sensors
2-(Chloromethyl)-imidazo[1,2-a]pyridine C₈H₇ClN₂ 2-(ClCH₂), imidazo core 166.61 (calc.) Lower aromaticity vs. pyrazolo, higher solubility Marketed intermediates (CAS 57892-76-9)
3-Bromopyrazolo[1,5-a]pyridine C₆H₄BrN₂ 3-Br 185.01 (calc.) Halogen as leaving group (Br > Cl), red-shifted UV absorption Synthetic intermediates
2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine C₁₈H₁₉ClN₄ 2-(piperazinyl-CH₂), 4-Cl-C₆H₄ 326.83 Bioactive (CNS targeting), high molecular weight Pharmacological agents

Key Observations :

  • Electronic Effects : Fluorine at position 4 reduces electron density on the pyrazolo core, enhancing stability and altering binding affinities in biological systems .
  • Heterocyclic Core : Imidazo[1,2-a]pyridine analogs exhibit reduced aromaticity and distinct electronic profiles, impacting their applications in industrial markets .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : Piperazine-containing analogs (e.g., C₁₈H₁₉ClN₄) demonstrate CNS activity, suggesting that the target compound’s chloromethyl group could be modified for drug discovery .
  • Agrochemicals : Fluorinated pyrazolo derivatives are explored in herbicide development, aligning with trends in .
  • Optical Materials: Substituents like aryl groups (e.g., 4-fluorophenyl) enable UV absorption shifts, useful in sensor technologies .

Biological Activity

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer, antibacterial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyridine class, which has been associated with various bioactive properties. The presence of halogen substituents like chlorine and fluorine is known to influence the pharmacological profile of heterocyclic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives exhibited selective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Efficacy

A notable study evaluated several pyrazolo[1,5-a]pyridine derivatives for their anticancer activity. The results showed that these compounds could induce apoptosis in human cancer cells (e.g., HeLa and MCF-7) at low micromolar concentrations. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .

Antibacterial Activity

The antibacterial properties of pyrazolo[1,5-a]pyridine derivatives have also been explored. In vitro studies demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrazolo[1,5-a]pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that while the compound exhibits some antibacterial properties, further modifications may be required to enhance efficacy against resistant strains.

Enzyme Inhibition

Enzyme inhibition studies have shown that pyrazolo[1,5-a]pyridine derivatives can act as effective inhibitors for various enzymes involved in disease processes. For example, they have been investigated as potential inhibitors of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.

Case Study: PDE Inhibition

In a study assessing the inhibitory effects on PDE enzymes, it was found that certain derivatives could inhibit PDE4 with IC50 values in the low micromolar range. This suggests potential therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) where PDE inhibition is beneficial .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies indicate that derivatives show favorable absorption characteristics and metabolic stability.

Table 2: Pharmacokinetic Properties

ParameterValue
BioavailabilityHigh
Half-life4-6 hours
Metabolic StabilityModerate

These properties are critical for assessing the viability of these compounds as drug candidates.

Q & A

Q. What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyridine core in 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine?

The pyrazolo[1,5-a]pyridine core is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 3-aminopyrazoles with β-dicarbonyl compounds (e.g., β-ketoesters) or α,β-unsaturated systems under acidic or microwave-assisted conditions . For this compound, the chloromethyl and fluorine substituents require sequential functionalization. Key steps include:

  • Core formation : Use β-enaminones derived from fluorinated ketones to introduce the 4-fluoro group during cyclization.
  • Chloromethyl introduction : Post-cyclization alkylation with chloroiodomethane or chloromethylation reagents under controlled pH (e.g., HCl catalysis) .
  • Optimization : Solvent-free microwave irradiation (160–180°C, 15–30 min) enhances reaction efficiency and minimizes decomposition of sensitive groups .

Q. How can structural ambiguities in this compound be resolved experimentally?

  • X-ray crystallography : Single-crystal analysis is definitive for confirming regiochemistry and substituent positions (e.g., distinguishing 4-fluoro from 5-fluoro isomers) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR and 1H^{1}\text{H}-13C^{13}\text{C} HSQC help assign fluorine and chloromethyl groups. For example, 19F^{19}\text{F} shifts at ~-110 ppm (meta-fluoro) vs. ~-95 ppm (para-fluoro) differentiate substitution patterns .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula, especially when isotopic peaks for chlorine (35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}) are present .

Advanced Research Questions

Q. How do electronic effects of the chloromethyl and fluorine substituents influence the compound’s stability and reactivity?

  • Electron-withdrawing effects : The 4-fluoro group deactivates the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., displacement of fluorine under strong bases).
  • Chloromethyl reactivity : The -CH2_2Cl group is susceptible to hydrolysis (forming -CH2_2OH) or nucleophilic displacement (e.g., with amines to form -CH2_2NR2_2). Stability studies in DMSO/water (1:1) at 25°C show ~85% retention after 24 hours, suggesting moderate hydrolytic stability .
  • Computational insights : DFT calculations (e.g., HOMO-LUMO gaps) predict sites prone to electrophilic attack. For example, the C-6 position is electron-deficient due to fluorine’s inductive effect, making it a target for nucleophilic modifications .

Q. What methodologies are effective for analyzing contradictory data in regioselective functionalization?

  • Case study : Conflicting reports on C-2 vs. C-7 alkylation in pyrazolo[1,5-a]pyridines can arise from solvent polarity. For instance:
    • In DMF, C-2 alkylation dominates (yield: 70%) due to steric hindrance at C-6.
    • In THF, C-7 selectivity increases (yield: 65%) via chelation-controlled mechanisms .
  • Resolution strategies :
    • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/HPLC to identify intermediate vs. final products.
    • Isotopic labeling : Use 18O^{18}\text{O}-labeled reagents to trace oxygen incorporation in hydrolysis byproducts .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

  • Target selection : Prioritize enzymes with purine-binding pockets (e.g., kinases, GTPases) due to structural mimicry of purines by pyrazolo[1,5-a]pyridines .
  • In vitro assays :
    • Anticancer activity : MTT assays against HeLa or MCF-7 cells, with IC50_{50} values compared to reference drugs (e.g., doxorubicin).
    • Kinase inhibition : Screen against EGFR or VEGFR-2 using fluorescence polarization assays .
  • SAR parameters : Systematically vary substituents (e.g., replace -CH2_2Cl with -CH2_2Br or -CF3_3) and correlate changes with bioactivity .

Key Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted, solvent-free conditions for high yields and reduced side reactions .
  • Characterization : Combine X-ray crystallography with advanced NMR (19F^{19}\text{F}, 13C^{13}\text{C} DEPT) for unambiguous structural assignment .
  • Biological screening : Use kinase-focused panels and cytotoxicity assays to identify lead candidates .

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